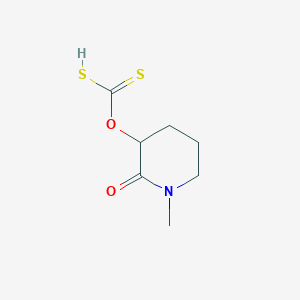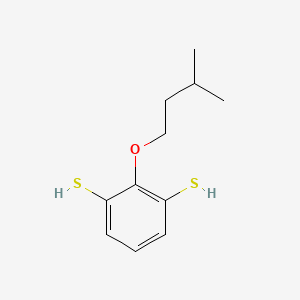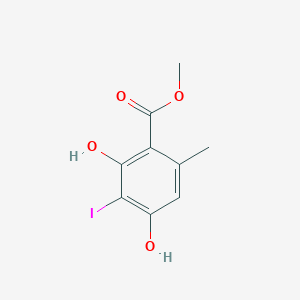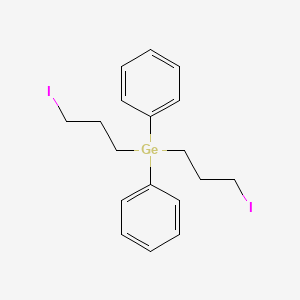
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate is a chemical compound that belongs to the class of carbonodithioates. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the carbonodithioate group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate typically involves the reaction of 1-methyl-2-oxopiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the carbonodithioate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted carbonodithioates depending on the nucleophile used.
Applications De Recherche Scientifique
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzyl hydrogen carbonodithioate: Similar in structure but with a benzyl group instead of the piperidine ring.
O-Ethyl hydrogen carbonodithioate: Contains an ethyl group instead of the piperidine ring.
O-Phenyl hydrogen carbonodithioate: Features a phenyl group in place of the piperidine ring.
Uniqueness
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
778533-58-7 |
|---|---|
Formule moléculaire |
C7H11NO2S2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(1-methyl-2-oxopiperidin-3-yl)oxymethanedithioic acid |
InChI |
InChI=1S/C7H11NO2S2/c1-8-4-2-3-5(6(8)9)10-7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clé InChI |
VFUIKAPPCSPQRA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1=O)OC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)

![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
methanone](/img/structure/B14205748.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)

![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)


